2-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Description
2-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H15ClFN3OS and its molecular weight is 411.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial/Antifungal Activity
A series of new derivatives, including thieno[2,3-d]pyrimidin-4(3H)-ones, have been synthesized for their antibacterial and antifungal activities. These compounds have shown significant activity against various strains of Gram-positive and Gram-negative bacteria as well as yeast-like fungi, with some derivatives exhibiting higher antifungal activity than fluconazole against Candida fungus species (Kahveci et al., 2020).
Antimalarial Activity
Pyrido[1,2-a]pyrimidin-4-ones have been evaluated for their antimalarial activity, with certain compounds showing moderate activity against the erythrocytic stages of chloroquine-sensitive Pf 3D7 strain. Structural activity relationship studies indicated that the unsubstituted pyrido[1,2-a]pyrimidine scaffold plays a crucial role in the antimalarial activities of these derivatives (Mane et al., 2014).
Anti-inflammatory and Antinociceptive Activity
Thiazolo[3,2-a]pyrimidine derivatives have been designed, synthesized, and evaluated for their anti-inflammatory and antinociceptive activities. Certain compounds were found to possess significant activities, highlighting their potential as therapeutic agents for inflammation and pain management (Alam et al., 2010).
Anticancer Activity
Novel pyrimidine derivatives have been synthesized and evaluated for their anticancer activity, showing significant effects against various cancer cell lines. Some compounds displayed potent activity against lung and breast cancer cell lines, suggesting their potential as anticancer agents (Hammam et al., 2005).
Central Nervous System (CNS) Depressant Activity
Derivatives of 2-chloromethyl-3-N-substituted arylthieno(2,3-d)pyrimidin-4-ones have been synthesized and screened for CNS depressant activity. Some compounds demonstrated marked sedative action, indicating their potential for development into sedative drugs (Manjunath et al., 1997).
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3OS/c22-18-6-2-1-4-15(18)13-28-21-25-19-17(5-3-11-24-19)20(27)26(21)12-14-7-9-16(23)10-8-14/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQWELZXWWRVMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(C=CC=N3)C(=O)N2CC4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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